Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate
Description
Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate (CAS 1098608-28-6) is a brominated thienothiophene derivative with a molecular formula of C₉H₇BrO₂S₂ and a molecular weight of 291.18 g/mol . Its synthesis involves a Friedel-Crafts acylation of 3,4-dibromothiophene followed by a ring closure reaction with ethyl mercaptoacetate, yielding the thieno[3,2-b]thiophene core . Key spectroscopic data include:
- ¹H NMR (CD₂Cl₂): δ 7.67 (s, 1H), 2.69 (s, 3H) .
- ¹³C NMR (CD₂Cl₂): 189.6, 140.6, 130.2, 118.0, 117.3, 29.7 .
- HRMS (EI): Observed m/z 280.97 [M + H]⁺ and 282.91 [M + H]⁺, consistent with bromine isotope patterns .
This compound is notable for its bromine substituent at position 6 and a methyl group at position 3, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C10H9BrO2S2 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
ethyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate |
InChI |
InChI=1S/C10H9BrO2S2/c1-3-13-10(12)8-5(2)7-9(15-8)6(11)4-14-7/h4H,3H2,1-2H3 |
InChI Key |
STARULUFHBXCOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=CS2)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
General Synthetic Strategy
The preparation of ethyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate generally involves:
- Halogenation of methyl-substituted thiophene derivatives.
- Formation of thieno[3,2-b]thiophene ring systems via ring closure reactions.
- Introduction of the carboxylate ester group at the 2-position.
- Selective bromination at the 6-position.
These steps are often performed sequentially with purification and characterization at each stage to ensure high purity and yield.
Detailed Preparation Methods
Starting Material Preparation: 2-Bromo-3-methylthiophene
One of the key precursors is 2-bromo-3-methylthiophene, which can be synthesized by bromination of 3-methylthiophene using N-bromosuccinimide (NBS) or aqueous bromine. This reaction typically yields 2-bromo-3-methylthiophene with about 64% efficiency under controlled conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | 3-Methylthiophene + NBS, solvent | 64 | Selective mono-bromination at 2-position |
Formation of this compound
Ring Closure via Reaction with Ethyl Mercaptoacetate
The brominated thiophene derivative undergoes a ring closure reaction with ethyl mercaptoacetate in the presence of potassium carbonate in dimethylformamide (DMF). This reaction is typically carried out at 60–70 °C overnight, leading to the formation of the thieno[3,2-b]thiophene ring system bearing an ethyl carboxylate group at the 2-position.
Bromination at the 6-Position
Selective bromination at the 6-position of the thieno[3,2-b]thiophene ring can be achieved using bromine or NBS under controlled conditions. This step is critical to obtain the 6-bromo derivative without over-bromination or substitution at other positions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Bromine or NBS, acetic acid or suitable solvent, controlled temperature | 60–75 | Selective bromination at 6-position |
Alternative Carbonylation Methods
Two principal methods are used to introduce the ethyl carboxylate group at the 2-position:
Grignard Metallation Followed by Carbonation: The 2-thienyl Grignard reagent is prepared from the brominated thiophene and then treated with carbon dioxide to form the carboxylic acid, which is subsequently esterified.
Palladium-Catalyzed Carbonylation: Under carbon monoxide pressure, palladium catalysis allows direct carbonylation of the bromo-substituted thiophene to the ester in ethanol.
| Method | Key Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Grignard Metallation + CO2 | 2-Bromo-3-methylthiophene + Mg, CO2, then esterification | 60–70 | Well-established, scalable |
| Pd-Catalyzed Carbonylation | Pd catalyst, CO pressure, EtOH, base | 65–75 | One-pot, milder conditions |
Experimental Data and Characterization
Nuclear Magnetic Resonance (NMR) Data
| Compound | $$^{1}H$$ NMR (ppm) | $$^{13}C$$ NMR (ppm) |
|---|---|---|
| This compound | Aromatic protons: 7.5–8.1 (multiplets), methyl singlet ~2.3, ethyl ester signals at 4.2 (q), 1.3 (t) | Carboxylate carbon ~163, aromatic carbons 130–145, methyl carbon ~14, ethyl carbons ~60, 14 |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate is a heterocyclic compound with a unique structure featuring a bromine atom, a methyl group, and an ethyl ester functional group attached to a thieno[3,2-b]thiophene backbone. It has a molecular formula of C₁₀H₉BrO₂S₂ and a molecular weight of approximately 305.21 g/mol. The compound's structure gives it potential applications in organic synthesis and medicinal chemistry due to the presence of multiple reactive sites. The bromine atom enhances its reactivity compared to similar compounds, allowing for specific substitution reactions.
Scientific Research Applications
- Organic Synthesis: this compound is a versatile building block for synthesizing more complex molecules. The bromine atom on the thienothiophene backbone allows for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings.
- Medicinal Chemistry: Compounds similar to this compound exhibit various biological activities. It may bind to specific receptors or enzymes, influencing cellular functions, which could lead to therapeutic effects or toxicity, depending on the context and concentration used in biological assays.
- Materials Science: Thiophene derivatives are used in materials science for creating organic electronic materials. this compound could potentially be used to synthesize novel organic semiconductors or conducting polymers.
Structural Analogues
| Compound Name | Key Features | Differences from Ethyl 6-Bromo Compound |
|---|---|---|
| 3-Methylthieno[3,2-b]thiophene-2-carboxylic acid | Lacks bromine atom | Different reactivity and properties |
| 6-Chloro-3-methylthieno[3,2-b]thiophene-2-carboxylic acid | Contains chlorine instead of bromine | Alters chemical behavior compared to brominated version |
| 6-Bromo-3-ethylthieno[3,2-b]thiophene-2-carboxylic acid | Contains an ethyl group instead of a methyl group | Affects steric and electronic properties |
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would depend on the specific molecular targets and pathways involved, which could include interactions with enzymes or receptors .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key features of Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate with related compounds:
Key Differences and Implications
This likely increases stability and alters solubility. Diketone-containing derivatives (e.g., compound 4a ) exhibit lower melting points (166–167°C) due to reduced crystallinity from polar ketone groups, contrasting with the target compound’s 75–78°C range .
Reactivity and Applications :
- Bromine at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura), making the target compound a candidate for synthesizing conjugated polymers in organic electronics .
- Hydroxy-substituted analogs (e.g., 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid ) are prone to oxidation, limiting their utility in harsh reaction conditions.
Synthetic Routes: The target compound and its alkyl/aryl variants (e.g., 15a–e ) share a common synthesis pathway involving ethyl mercaptoacetate, whereas naphthoquinone derivatives (e.g., compound 4a ) require additional oxidation steps.
Biological Activity
Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate is a heterocyclic compound with notable biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₉BrO₂S₂, with a molecular weight of approximately 305.21 g/mol. The compound features a bromine atom, a methyl group, and an ethyl ester functional group attached to a thieno[3,2-b]thiophene backbone. Its unique structure allows for various chemical reactions and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including bromination and esterification processes. The following table summarizes the key synthetic routes:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | Br₂ or NBS in AcOH | Introduction of bromine at the 6-position |
| 2 | Esterification | Ethanol, Acid Catalyst | Formation of ethyl ester |
Biological Activity
Research indicates that this compound exhibits various biological activities. Preliminary studies suggest its potential as an antiproliferative agent against cancer cell lines.
Anticancer Activity
A study evaluating compounds structurally related to this compound found that they inhibit cancer cell growth effectively. Compounds with similar thieno[3,2-B]thiophene structures demonstrated IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines, including HeLa and K562 cells. The mechanism involves binding to tubulin at micromolar levels, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
Mechanistic Insights
The interaction of this compound with biological targets suggests a complex mechanism:
- Tubulin Binding : Similar compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics.
- Apoptosis Induction : Studies show that these compounds can induce apoptosis in a dose-dependent manner without affecting normal cells .
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to this compound:
- Study on HeLa Cells : In vitro tests indicated significant inhibition of HeLa cell proliferation with an IC50 value of approximately 1.1 μM for related compounds.
- K562 Cell Line Analysis : Compounds similar to this compound showed IC50 values as low as 0.70 μM against K562 cells, indicating high potency .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Key Features | IC50 (μM) |
|---|---|---|
| This compound | Brominated derivative; high reactivity | <0.70 |
| 4-Aminomethyl-N-hydroxybenzamide derivatives | HDAC inhibitors; selective for HDAC6 isoform | Varies |
| Other thieno derivatives | Varying substituents; different biological activities | >20 (inactive) |
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromo at C6, methyl at C3) and ester functionality .
- UV-Vis/emission spectroscopy : Assesses electronic properties (e.g., λmax at ~350 nm in DCM), with shifts indicating substituent effects on conjugation .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
How do the bromo and methyl substituents influence photophysical properties?
Q. Advanced
- Bromo substituent : Electron-withdrawing nature reduces the HOMO-LUMO gap, causing a redshift in UV-Vis absorption compared to non-brominated analogs .
- Methyl group : Electron-donating effects enhance solubility and slightly offset bromo-induced electronic perturbations.
- Solid-state vs. solution emission : Aggregation-induced emission (AIE) in the solid state results in broader emission spectra, while DCM solutions show sharper peaks .
What challenges arise in crystallizing this compound, and how are they addressed?
Basic
Crystallization challenges include molecular flexibility and poor solvent compatibility. Solutions:
- Solvent selection : Ethanol/water mixtures promote slow crystallization .
- Software refinement : SHELX programs resolve disorder in crystal structures, particularly for puckered thienothiophene cores .
How can computational methods predict the molecular conformation of this compound?
Q. Advanced
- Cremer-Pople puckering analysis : Quantifies ring puckering using amplitude (q) and phase (φ) parameters derived from crystallographic data .
- DFT calculations : Simulate NMR chemical shifts and compare with experimental data to validate predicted conformations .
What are the key applications of this compound in materials science?
Q. Basic
- Conjugated polymers : The thienothiophene core enhances charge mobility in organic semiconductors.
- Bandgap tuning : Bromo and methyl groups adjust electronic properties for photovoltaic or OLED applications .
How to analyze conflicting data from different synthetic batches?
Q. Advanced
- Comparative HPLC : Identifies impurities (e.g., unreacted starting materials) across batches .
- Byproduct characterization : Isolate side products via column chromatography and analyze via NMR/MS to trace reaction inconsistencies .
- Catalyst activity assays : Test Pd catalyst lot variability using control reactions to rule out deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
